![molecular formula C11H20N2O B13191449 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,6-Diazaspiro[35]nonan-2-yl}butan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable ketone with a diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Known for its use as a covalent inhibitor of KRAS G12C with favorable metabolic stability and anti-tumor activity.
1,6-Diazaspiro[3.5]nonan-2-one: Another spiro compound with different functional groups and applications.
Uniqueness
1-{2,6-Diazaspiro[35]nonan-2-yl}butan-1-one is unique due to its specific spirocyclic structure and the presence of the butan-1-one moiety
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2,8-diazaspiro[3.5]nonan-2-yl)butan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-2-4-10(14)13-8-11(9-13)5-3-6-12-7-11/h12H,2-9H2,1H3 |
InChI-Schlüssel |
SQWDMAXBIUYZHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CC2(C1)CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


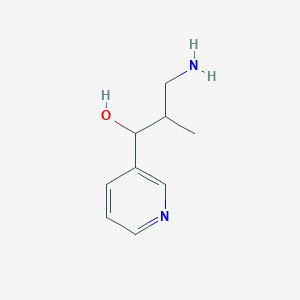



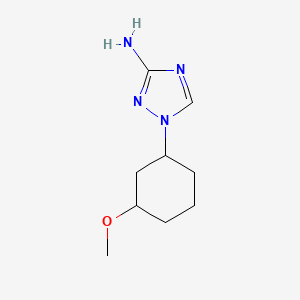

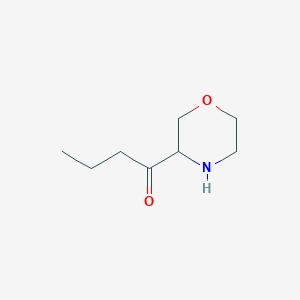
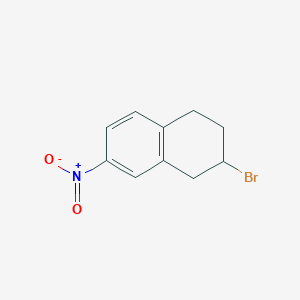
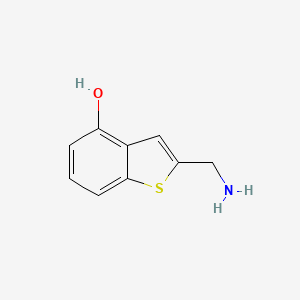


![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)


